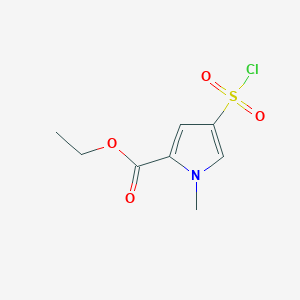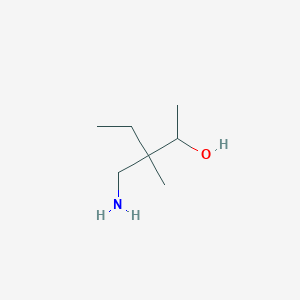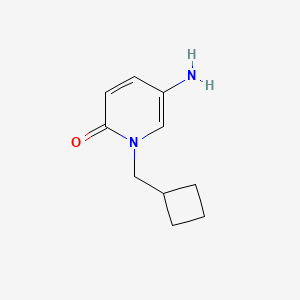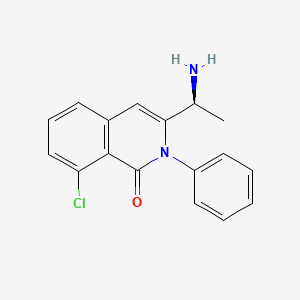
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
Vue d'ensemble
Description
This would typically involve a detailed explanation of the compound including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or solvents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, often determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a discussion of any known chemical reactions involving the compound, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Synthesis and Cell Toxicity Activities
- A series of compounds, including (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinoline-1(2H)-ones, were synthesized and showed improved antitumor activities when various pyrimidine motifs were introduced at position C-8 of the isoquinolinone ring. These compounds exhibited significant cell toxicity activities against MDA-MB-231, HeLa, and HepG2 cells, indicating their potential in cancer research (Choi et al., 2022).
Anticancer Potential
- Literature data and preliminary results of biological assays suggest that 1-amino-3-hetarylisoquinolines, which are related to (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, could be considered as promising anticancer compounds (Konovalenko et al., 2020).
Synthetic Applications
- Research on 2-chloro-3-formylquinoline has provided novel and efficient syntheses of compounds including 3-aminoisooxazolo[5,4-b]quinoline, which is structurally related to (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one. These compounds have potential applications in the synthesis of diverse pharmaceuticals (Srivastava et al., 1987).
New Approaches to Synthesis
- A new approach to preparing 1-methyl-3-phenylisoquinoline derivatives, which are closely related to (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, has been developed. This method involves heating polyphosphate ester and the appropriate oximes, showing utility in synthesizing isoquinoline derivatives with diverse substituents (Niemczak et al., 2015).
Antimicrobial Evaluation
- Synthesized 4-phenyl-3-isoquinolinoyl-hydrazones, related to the (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, were evaluated for their antibacterial and antifungal activities. Some of these compounds showed fairly active results against various bacteria including Staphylococcus aureus and Staphylococcus epidermidis (Vittorio et al., 1995).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity and any precautions that should be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as new applications for the compound or new synthetic routes that could be explored.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature or databases. If you have access to a university library, they can often help with this. Alternatively, there are online databases such as PubChem, ChemSpider, and others that can provide some of this information. Please remember to always handle chemicals safely and responsibly.
Propriétés
IUPAC Name |
3-[(1S)-1-aminoethyl]-8-chloro-2-phenylisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-11(19)15-10-12-6-5-9-14(18)16(12)17(21)20(15)13-7-3-2-4-8-13/h2-11H,19H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZINZXIFJMLTOK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | |
CAS RN |
1350643-72-9 | |
| Record name | (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B1374182.png)
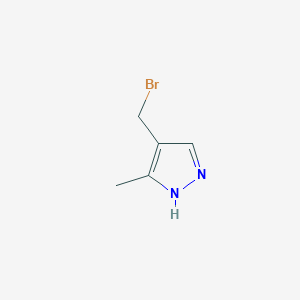
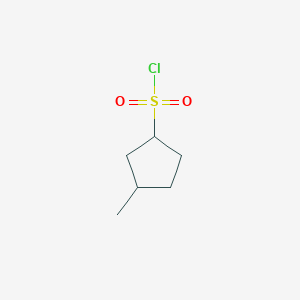
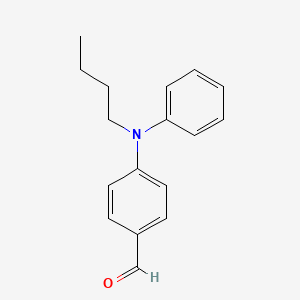
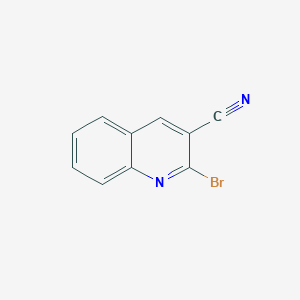
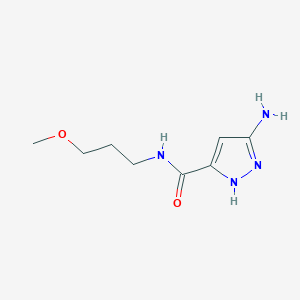
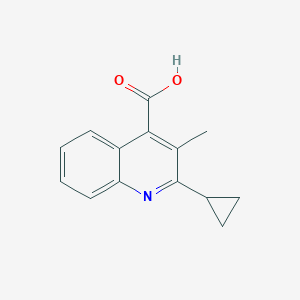
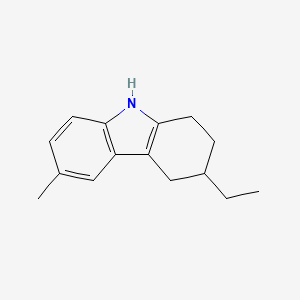
![1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1374195.png)
![1-{2-amino-4H,5H,6H-cyclopenta[b]thiophen-3-yl}ethan-1-one](/img/structure/B1374197.png)
